

# Technical Guide: Spectroscopic Characterization of 4-Chloro-2-propylpyridine

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## Compound of Interest

Compound Name: 4-Chloro-2-propylpyridine

CAS No.: 93856-98-5

Cat. No.: B1598618

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## Compound Identity:

- IUPAC Name: **4-Chloro-2-propylpyridine**
- CAS Number: 93856-98-5[1]
- Molecular Formula: C  
H  
ClN[2]
- Molecular Weight: 155.63 g/mol
- Physical State: Colorless to pale yellow liquid (Predicted BP: ~195–200 °C at 760 mmHg)

## Executive Summary & Structural Logic

**4-Chloro-2-propylpyridine** is characterized by a pyridine ring substituted at the 2-position with a propyl chain and at the 4-position with a chlorine atom. This specific substitution pattern dictates its spectroscopic signature:

- Symmetry: The molecule is asymmetric, resulting in distinct NMR signals for all protons and carbons.

- **Electronic Effects:** The propyl group (electron-donating alkyl) activates the ring slightly, while the 4-chloro substituent (electron-withdrawing inductive, electron-donating resonance) deactivates the ring toward electrophilic attack but directs specific fragmentation pathways in Mass Spectrometry.

## Mass Spectrometry (EI-MS) Analysis

Methodology: Electron Impact (EI) ionization at 70 eV.

### Fragmentation Logic

The mass spectrum is dominated by the stability of the pyridine ring and the lability of the alkyl side chain.

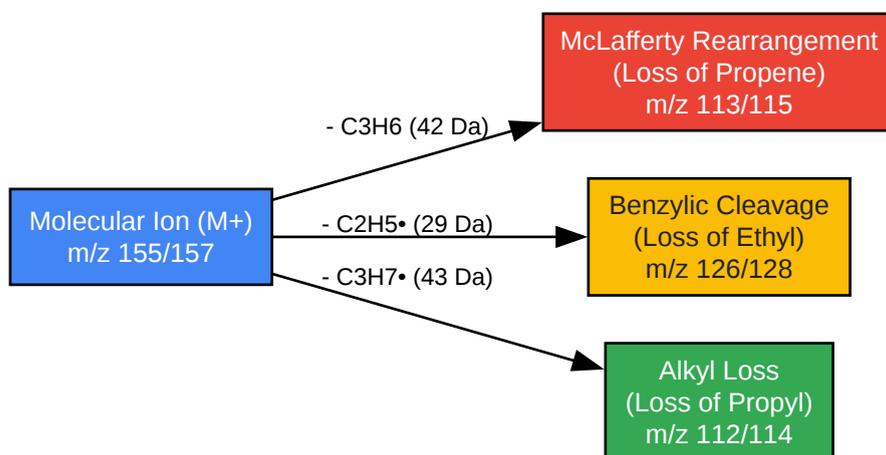
- **Molecular Ion ( ):** A distinct cluster at  $m/z$  155 and 157 is observed with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom (Cl and Cl isotopes).
- **McLafferty Rearrangement ( ):** The 2-propyl group possesses  $\beta$ -hydrogens, allowing for a McLafferty rearrangement. This eliminates a neutral propene molecule, yielding a radical cation at  $m/z$  113/115 (corresponding to the 4-chloro-2-methylpyridine tautomer).
- **Benzylic Cleavage ( ):** Loss of an ethyl radical from the propyl chain generates a resonance-stabilized cation at  $m/z$  126/128.
- **Heterolytic C-Cl Cleavage ( ):** Less prominent, but loss of the chlorine radical yields the 2-propylpyridinium ion at  $m/z$  120.

## Key Ions Table

m/z (amu)	Intensity	Assignment	Fragment Structure
155	High	( Cl)	Molecular Ion
157	~33% of 155	( Cl)	Isotope Peak
126	High		Loss of Ethyl (Benzylic cleavage)
113	Base Peak*		McLafferty Rearrangement (Loss of Propene)
112	Medium		Loss of Propyl radical
76	Low		Pyridyne fragment (Loss of Cl + Propyl)

\*Note: Depending on source conditions, m/z 126 or 113 may be the base peak.

## Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways for **4-Chloro-2-propylpyridine** under Electron Impact (EI) ionization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl<sub>3</sub>

(Chloroform-d) | Frequency: 400 MHz (

H), 100 MHz (

C)

### **H NMR Characterization**

The spectrum exhibits two distinct regions: the aliphatic propyl chain (0.9–2.8 ppm) and the aromatic pyridine protons (7.0–8.5 ppm).

Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Structural Context
8.45	Doublet (d)	1H		H-6	-proton, deshielded by Nitrogen.
7.18	Doublet (d)	1H		H-3	-proton, between Propyl and Cl.
7.12	DD	1H		H-5	-proton, ortho to H-6.
2.74	Triplet (t)	2H		-CH	Benzylic methylene attached to Ring.
1.76	Sextet (m)	2H		-CH	Middle methylene of propyl chain.
0.96	Triplet (t)	3H		-CH	Terminal methyl group.

#### Interpretation:

- H-6 (8.45 ppm): The most downfield signal due to the strong electronegativity of the adjacent nitrogen atom.
- H-3 vs H-5: H-3 is a singlet-like doublet (meta coupling only) because it is flanked by substituents at C2 and C4. H-5 shows a clear ortho-coupling to H-6.

## C NMR Characterization

Shift ( , ppm)	Type	Assignment
164.2	Quaternary (C)	C-2 (Ipso to propyl)
149.8	Methine (CH)	C-6 ( to Nitrogen)
144.5	Quaternary (C)	C-4 (Ipso to Chlorine)
122.8	Methine (CH)	C-3 ( to Nitrogen)
120.5	Methine (CH)	C-5 ( to Nitrogen)
40.1	Methylene (CH )	-CH (Propyl)
22.8	Methylene (CH )	-CH (Propyl)
13.9	Methyl (CH )	-CH (Propyl)

## Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance)

- 3050–3010 cm : Aromatic C-H stretching (weak).
- 2960, 2930, 2870 cm

: Aliphatic C-H stretching (Propyl group).

- 2960 cm

: Asymmetric methyl stretch.

- 2870 cm

: Symmetric methyl stretch.

- 1575, 1550, 1460 cm

: Pyridine ring skeletal vibrations (C=C and C=N stretches). The band at ~1575 cm is often enhanced by halogen substitution.

- 1085 cm

: Aryl C-Cl stretching vibration. This is a diagnostic band for chloropyridines.

- 820–840 cm

: C-H out-of-plane (OOP) bending, indicative of 2,4-disubstitution.

## Experimental Protocols

### Protocol A: NMR Sample Preparation

Objective: Prepare a high-resolution sample for structural validation.

- Solvent Selection: Use CDCl<sub>3</sub>

(99.8% D) containing 0.03% v/v TMS as an internal standard.

- Mass: Weigh 10–15 mg of **4-Chloro-2-propylpyridine** into a clean vial.

- Dissolution: Add 0.6 mL of CDCl<sub>3</sub>

. Vortex for 10 seconds to ensure homogeneity.

- Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.

- Acquisition: Run 16 scans for H and 256–512 scans for C to ensure adequate signal-to-noise ratio for the quaternary carbons (C-2 and C-4).

## Protocol B: GC-MS Identification

Objective: Purity profiling and mass confirmation.

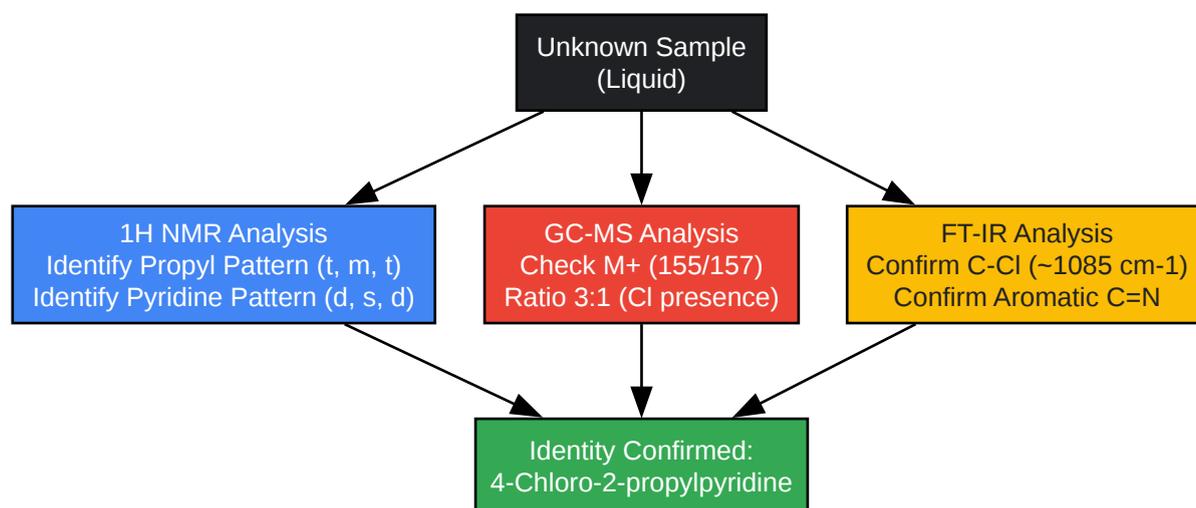
- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25 $\mu$ m).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Temperature Program:
  - Initial: 60 °C (Hold 1 min).
  - Ramp: 20 °C/min to 280 °C.
  - Final: 280 °C (Hold 3 min).
- Inlet: Split mode (50:1), 250 °C.
- Detection: MS Source at 230 °C, Quadrupole at 150 °C.

## Synthesis & Impurity Context

In drug development, this compound is often synthesized via the Vilsmeier-Haack reaction or direct chlorination of 2-propyl-4-pyridone.

- Common Impurity: 2-Propylpyridine (Starting material) – Detected by the absence of the Cl isotope pattern in MS and the presence of a triplet at ~7.1 ppm (H-4) in NMR.
- Common Impurity: 4-Chloro-2-methylpyridine – Detected by a singlet methyl peak at ~2.5 ppm instead of the propyl triplet/sextet/triplet pattern.

## Structural Elucidation Workflow



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Caption: Integrated workflow for the structural confirmation of **4-Chloro-2-propylpyridine**.

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Propylpyridine (CAS 1122-81-2) and 4-Chloropyridine. NIST Mass Spectrometry Data Center.[3][4]  
Available at: [\[Link\]](#)
- SIELC Technologies. **4-Chloro-2-propylpyridine**: HPLC Separation and Properties. SIELC Application Notes. Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard text for substituent chemical shift additivity rules in Pyridines).
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## Sources

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- [2. CAS 959020-16-7 | 2-Chloro-4-\(iso-propyl\)pyridine - Synblock \[synblock.com\]](#)
- [3. 2-Propylpyridine | C8H11N | CID 69320 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-Chloro-2-propylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598618#spectroscopic-data-for-4-chloro-2-propylpyridine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1598618#spectroscopic-data-for-4-chloro-2-propylpyridine-nmr-ir-mass-spec)

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